2,2,3,3-Tetrafluorooxetane can be synthesized from tetrafluoroethylene and formaldehyde under specific reaction conditions. It is often categorized under fluorinated compounds due to the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity in various applications .
The synthesis of 2,2,3,3-tetrafluorooxetane primarily involves the reaction of tetrafluoroethylene with a formaldehyde source in anhydrous hydrogen fluoride. This method allows for the formation of the oxetane ring through a cyclization process. Key parameters for this synthesis include:
Additional methods may also involve the cyclization of fluorinated alcohols or acids to yield 2,2,3,3-tetrafluorooxetane .
The molecular structure of 2,2,3,3-tetrafluorooxetane features a four-membered ring with two carbon atoms at positions 2 and 3 bearing fluorine substituents. The structural formula can be represented as follows:
2,2,3,3-Tetrafluorooxetane can undergo various chemical reactions typical for cyclic ethers and fluorinated compounds:
Common reagents used in these reactions include:
The mechanism of action for 2,2,3,3-tetrafluorooxetane primarily revolves around its ability to participate in nucleophilic substitution reactions due to the presence of electrophilic carbon centers adjacent to electronegative fluorine atoms.
This mechanism allows for diverse synthetic pathways leading to various derivatives that can be utilized in different applications .
The chemical properties of 2,2,3,3-tetrafluorooxetane are influenced by:
The applications of 2,2,3,3-tetrafluorooxetane span several fields:
Recent advances in catalytic skeletal editing have enabled innovative routes to fluorinated oxetanes. A breakthrough copper-mediated strategy facilitates the synthesis of 2,2,3,3-tetrafluorooxetane via difluorocarbene (:CF₂) insertion into oxygen heterocycles. As reported in Nature Chemistry, this method employs in situ-generated difluorocarbene from precursors like sodium chlorodifluoroacetate (NaCl₂FA) or trimethylsilyl chlorodifluoroacetate (TMSCF₂Cl) under copper(I) catalysis [1]. The catalytic cycle proceeds through distinct stages:
Experimental and computational studies confirm that copper mitigates strain-induced decomposition and suppresses defluorination—key challenges in fluorinated small-ring synthesis [1]. The reaction exhibits broad functional group tolerance, enabling access to drug-like molecules (e.g., fluorinated analogs of β-lactone antibiotics) [1].
Table 1: Copper Catalytic Systems for Difluorocarbene Insertion
Copper Source | Ligand | :CF₂ Precursor | Yield Range | Key Application |
---|---|---|---|---|
CuI | 1,10-Phenanthroline | TMSCF₂Br | 65–92% | Synthesis of α,α-difluoro-oxetanes |
CuOTf | Bioxazoline | NaCl₂FA | 40–78% | Late-stage drug diversification |
[Cu]/(phen) | N-Heterocyclic carbene | BrCF₂PO(OEt)₂ | 70–85% | Macrocyclic fluorinated lactones |
Fluorinated oxetanes serve as bioisosteric replacements for conventional pharmacophores due to their altered physicochemical profiles. Computational analyses reveal that 2,2,3,3-tetrafluorooxetane exhibits:
These properties validate 2,2,3,3-tetrafluorooxetane as a versatile isostere for:
Table 2: Physicochemical Properties of Pharmacophore Isosteres
Pharmacophore | Dipole Moment (D) | clogP | Van der Waals Volume (ų) | Metabolic Stability (t₁/₂, human liver microsomes) |
---|---|---|---|---|
2,2,3,3-Tetrafluorooxetane | 3.5 | +0.8 | 85 | >120 min |
Oxetane | 2.8 | −0.2 | 75 | 45 min |
β-Lactone | 4.1 | −1.2 | 80 | 15 min |
Carbonyl | 2.7 | −0.5 | 50 | N/A |
Ring expansion leverages strain-release-driven reactivity to construct tetrafluorooxetanes from smaller heterocycles. Two predominant strategies exist:
Density functional theory (DFT) studies confirm that ring strain relief (cyclobutane → oxetane: ΔEstrain = −10 kcal/mol) drives expansion efficiency [4] [7].
Efficient :CF₂ generation is critical for high-yielding tetrafluorooxetane synthesis. Industrial and laboratory methods employ:
Critical parameters for scalable synthesis:
\text{Yield} \propto \frac{\text{[TFA]}}{\text{[HF]}} \times \text{P}_{TFE} \quad (\text{Optimal}: \text{[TFA]/[HCHO]} = 0.2–1.0; \text{P}_{TFE} = 0.88\ \text{MPa})
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3